Sucrosofate ammonium
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Overview
Description
Sucrosofate ammonium is a chemical compound known for its unique properties and applications in various fields. It is a derivative of sucrose, where the hydroxyl groups are replaced by sulfate groups, resulting in a highly sulfated molecule. This compound is often used in the pharmaceutical industry due to its protective properties, particularly in the gastrointestinal tract.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sucrosofate ammonium typically involves the sulfation of sucrose. One common method is the reaction of sucrose with chlorosulfonic acid in the presence of an organic base such as pyridine or picoline . This reaction results in the formation of sucrose octasulfate, which can then be neutralized with ammonium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Sucrosofate ammonium undergoes various chemical reactions, including:
Substitution Reactions: The sulfate groups can be substituted with other functional groups under specific conditions.
Hydrolysis: In aqueous solutions, this compound can hydrolyze, leading to the release of sulfate ions and the formation of sucrose derivatives.
Common Reagents and Conditions
Substitution Reactions: These reactions often require the presence of nucleophiles such as amines or alcohols.
Hydrolysis: This reaction typically occurs in the presence of water and can be accelerated by acidic or basic conditions.
Major Products Formed
Substitution Reactions: The products depend on the nucleophile used. For example, reacting with an amine can produce an amine-substituted sucrose derivative.
Hydrolysis: The major products are sulfate ions and partially sulfated sucrose molecules.
Scientific Research Applications
Sucrosofate ammonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for sulfation studies.
Biology: this compound is employed in studies involving cell protection and as a model compound for studying sulfated polysaccharides.
Medicine: It is used in the formulation of drugs for treating gastrointestinal disorders due to its protective properties.
Industry: The compound is used in the production of certain pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sucrosofate ammonium involves its ability to form a protective barrier on mucosal surfaces. This barrier protects the underlying tissue from damage caused by acids, enzymes, and other harmful agents. The compound interacts with proteins and glycoproteins on the mucosal surface, forming a gel-like layer that adheres to the tissue .
Comparison with Similar Compounds
Similar Compounds
Sucralfate: A similar compound used for treating ulcers, which also forms a protective barrier on mucosal surfaces.
Sodium Sucrose Octasulfate: Another derivative of sucrose with similar protective properties.
Uniqueness
Sucrosofate ammonium is unique due to its specific ammonium salt form, which provides distinct solubility and reactivity characteristics compared to other sulfated sucrose derivatives. This uniqueness makes it particularly suitable for certain pharmaceutical applications where specific solubility and reactivity profiles are required .
Properties
IUPAC Name |
octaazanium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O35S8.8H3N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);8*1H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOAWDYRUPQHRM-QRDGSJRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H46N8O35S8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1119.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74135-13-0 |
Source
|
Record name | Sucrosofate ammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUCROSOFATE AMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M75U2ZH0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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